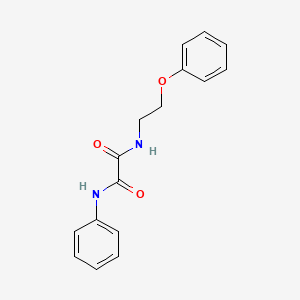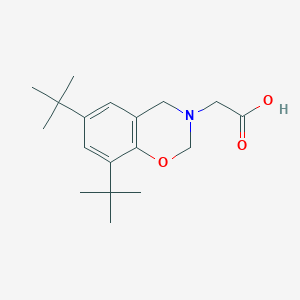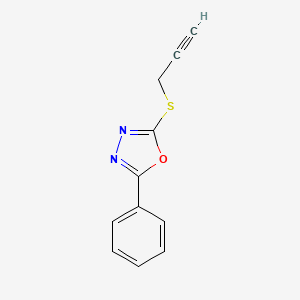
N-(2-phenoxyethyl)-N'-phenylethanediamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes or specific reactions that allow for the functionalization of phenyl groups or the formation of the desired amide linkages. For example, copper(I)-catalyzed tandem transformations have been employed for the synthesis of phenolic compounds, utilizing C-S coupling and C-H functionalization steps (Runsheng Xu et al., 2010). Similarly, polyurethanes with pendant hydroxyl groups have been synthesized from glycerol carbonate and phenyl chloroformate, indicating the versatility of phenyl-based reactions in creating complex structures (Luc Ubaghs et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-phenoxyethyl)-N'-phenylethanediamide is often characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques provide insights into the arrangement of atoms and the presence of functional groups within the molecule. For instance, vibrational spectra have been used to investigate the structural stability of phenyl- and phenoxyethanols, revealing the existence of non-planar gauche conformations stabilized by dipolar interactions (H. Badawi, 2011).
Chemical Reactions and Properties
Chemical reactions involving phenyl and phenoxy groups often leverage their reactivity towards electrophilic substitution, nucleophilic addition, and other reaction mechanisms that facilitate the synthesis of complex organic molecules. The reactivity of such groups under different conditions can significantly influence the synthesis outcome and the properties of the resulting compound.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, including the presence of functional groups and the overall molecular geometry. For example, studies on the synthesis and properties of soluble polyimides highlight how modifications in the molecular structure can affect solubility and thermal behavior (Chin‐Ping Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Shaharyar et al. (2016) focuses on the synthesis and characterization of novel benzimidazole derivatives using phenoxyacetic acid and o-phenylenediamine, which are related to the chemical structure of N-(2-phenoxyethyl)-N'-phenylethanediamide. These compounds were analyzed for their anticonvulsant activities, highlighting the potential of such derivatives in pharmacological research Shaharyar et al., 2016.
Material Science Applications
Liu et al. (2013) explored the mechanical properties of cryogenic epoxy adhesives by synthesizing N-(3-phenoxy-2-hydroxypropyl)-1,3-benzenediamine, a compound similar to N-(2-phenoxyethyl)-N'-phenylethanediamide. This study provides insights into the development of advanced adhesive materials for cryogenic applications, indicating the versatility of such chemical structures in material science Liu et al., 2013.
Environmental Chemistry and Catalysis
Research by Gautam et al. (2017) on the phenoxycarbonylation of aryl iodides using N-formylsaccharin showcases the environmental applications of compounds related to N-(2-phenoxyethyl)-N'-phenylethanediamide. This study highlights the potential of such chemical structures in catalysis and environmental chemistry, aiming for greener and more sustainable chemical processes Gautam et al., 2017.
Photocatalytic Treatment of Wastewater
Natarajan et al. (2013) identified and degraded organic compounds, including 2-phenylethanol, from leather industry wastewater through photocatalytic methods. This research underscores the potential environmental cleanup applications involving similar chemical structures, demonstrating their utility in treating industrial effluents Natarajan et al., 2013.
Advanced Polymeric Materials
Qiu and Zhang (2005) investigated the synthesis and properties of organosoluble polyimides based on a dianhydride with a structure resembling N-(2-phenoxyethyl)-N'-phenylethanediamide. Their research provides insights into the development of high-performance polymeric materials with enhanced solubility and thermal properties Qiu & Zhang, 2005.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(16(20)18-13-7-3-1-4-8-13)17-11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVRTPXEDJAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-N'-phenyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)

![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3-(4-chlorophenyl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4581980.png)
![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)

![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)

